molecular formula C17H17F2NO2S B6575878 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1203340-12-8

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B6575878
CAS No.: 1203340-12-8
M. Wt: 337.4 g/mol
InChI Key: YTSXEHZIICTYQH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. With the molecular formula C17H17F2NO2S and a molecular weight of 337.38 g/mol, this benzamide derivative features a unique structure that combines a difluorinated benzene ring with a tetrahydropyran (oxane) moiety linked to a thiophene group . The presence of fluorine atoms is a critical structural modification in drug discovery, as it often enhances the lipophilicity and metabolic stability of lead compounds, thereby improving their pharmacokinetic properties and ability to penetrate cell membranes . The incorporation of both tetrahydropyran and thiophene heterocycles provides a complex three-dimensional architecture that can be leveraged to modulate molecular interactions with biological targets. This structural complexity makes the compound a valuable intermediate for the synthesis of more complex molecules and a potential candidate for screening against various therapeutic targets. Research into similar compounds indicates potential applications in neuroscience and oncology, where such molecular scaffolds are investigated for their selective activity . Furthermore, thiophene-containing compounds are widely studied in materials science, for instance, in the development of advanced polymers for sensitive applications like bioimaging . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-13-4-3-12(10-14(13)19)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSXEHZIICTYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Activation

3,4-Difluorobenzoic acid serves as the starting material. Activation to the acid chloride is achieved using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF) at 0–25°C. This method yields 3,4-difluorobenzoyl chloride with >95% conversion, as confirmed by thin-layer chromatography (TLC).

Reaction Conditions:

  • Solvent: Anhydrous DCM

  • Reagents: Oxalyl chloride (1.2 eq), DMF (0.1 eq)

  • Temperature: 0°C → room temperature (RT)

  • Time: 6 hours

Synthesis of 4-(Thiophen-2-yl)Oxan-4-yl)Methylamine

Oxane Ring Formation with Thiophene Substituent

The oxane (tetrahydropyran) ring is constructed via acid-catalyzed cyclization of a diol precursor. For example, 4-(thiophen-2-yl)oxane-4-carbaldehyde is synthesized by reacting 3-thiophen-2-ylpropane-1,3-diol with para-toluenesulfonic acid (p-TsOH) in toluene under reflux.

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 110°C

  • Time: 12 hours

  • Yield: 78%

Reductive Amination to Introduce Methylamine

The aldehyde intermediate undergoes reductive amination with methylamine hydrochloride using sodium cyanoborohydride (NaBH3CN) in methanol. This step introduces the methylamine group at the oxane’s 4-position.

Reaction Conditions:

  • Solvent: Methanol

  • Reagents: Methylamine hydrochloride (2 eq), NaBH3CN (1.5 eq)

  • Temperature: RT

  • Time: 8 hours

  • Yield: 65%

Amide Bond Formation

Coupling Strategies

The final step involves reacting 3,4-difluorobenzoyl chloride with 4-(thiophen-2-yl)oxan-4-yl)methylamine . Two primary methods are employed:

Method A: Schotten-Baumann Reaction

The amine is dissolved in aqueous NaOH, and the acid chloride is added dropwise at 0°C. This method offers moderate yields (60–70%) but requires simple workup.

Method B: Coupling Reagents

Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DCM improves yields to 85–90%.

Optimized Conditions (Method B):

  • Solvent: Anhydrous DCM

  • Reagents: HATU (1.1 eq), DIPEA (3 eq)

  • Temperature: RT

  • Time: 12 hours

  • Yield: 88%

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The bulky oxane-thiophene group necessitates high reagent stoichiometry (1.5 eq of HATU) to overcome steric effects during coupling.

Purification Techniques

Crude product purification employs flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Characterization Data

Spectroscopic Analysis

  • 1H NMR (500 MHz, CDCl3): δ 7.85–7.79 (m, 1H, benzamide), 6.82–6.72 (m, 2H, thiophene), 4.80 (d, J = 12 Hz, 2H, oxane-CH2).

  • 13C NMR : δ 174.4 (C=O), 49.9 (N-CH2).

  • IR : 1650 cm⁻¹ (amide C=O stretch), 1240 cm⁻¹ (C-F stretch).

Physicochemical Properties

  • Molecular Weight : 337.36 g/mol

  • Solubility : Soluble in DCM, DMSO; sparingly soluble in water.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Schotten-Baumann)Method B (HATU/DIPEA)
Yield65%88%
Purity (HPLC)92%98%
Reaction Time4 hours12 hours
ScalabilityIndustrial-friendlyLab-scale optimized

Industrial-Scale Considerations

Continuous Flow Reactors enhance efficiency for large-scale production, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce the corresponding amine .

Scientific Research Applications

3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The thiophene and oxane moieties contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Structure Core Features Key Differences vs. Target Compound Reference
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Benzamide + morpholine + thiophene Morpholine (O-containing) vs. oxane; lacks fluorine
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide + oxadiazole + thiophene Oxadiazole vs. oxane; lacks fluorine
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Mono-fluoro benzamide + thiazole + methoxyphenyl Thiazole vs. oxane; single fluorine substitution
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Difluorophenyl + triazole-thione + sulfonylphenyl Triazole-thione core vs. oxane; additional sulfonyl group
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Chlorobenzamide + oxadiazole-thione + alkyl chain Chlorine vs. fluorine; oxadiazole-thione vs. oxane

Key Observations:

  • Fluorination Effects: The 3,4-difluoro substitution in the target compound likely enhances electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs (e.g., compounds in ). This may improve membrane permeability and metabolic stability .
  • Heterocyclic Moieties : The oxane ring provides a six-membered ether with conformational flexibility, contrasting with the rigid oxadiazole () or morpholine () in analogs. This flexibility could influence binding pocket interactions in biological targets.
  • Thiophene Contribution : The thiophen-2-yl group, present in both the target and compounds , may engage in π-π stacking or hydrophobic interactions, though its orientation relative to the oxane ring (vs. morpholine or oxadiazole) could alter these effects.

Physicochemical Properties

Comparative data inferred from analogs:

Property Target Compound (Inferred) N-(5-(Thiophen-2-yl)-oxadiazol-2-yl)benzamide N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
Molecular Weight ~363.3 g/mol 312.3 g/mol 330.4 g/mol
LogP (Predicted) ~3.5 (high due to difluoro + oxane) ~2.8 ~2.1
Hydrogen Bonding Amide N–H (donor), oxane O (acceptor) Amide N–H (donor), oxadiazole N (acceptor) Amide N–H (donor), morpholine O (acceptor)
Spectral Data (IR) C=O stretch ~1680 cm⁻¹; C–F ~1200 cm⁻¹ C=O ~1682 cm⁻¹; C=S ~1255 cm⁻¹ (absent in target) C=O ~1663 cm⁻¹; morpholine C–O ~1100 cm⁻¹

Notes:

  • The oxane ring’s ether oxygen may participate in weaker hydrogen bonding compared to morpholine’s tertiary amine or oxadiazole’s nitrogen .
  • Difluoro substitution increases molecular weight and logP compared to mono-fluoro or non-fluorinated analogs .

Biological Activity

3,4-Difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a synthetic compound notable for its unique structural features, including fluorine atoms and a thiophene-substituted oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22F2N2O2SC_{17}H_{22}F_{2}N_{2}O_{2}S, with a molecular weight of 356.4 g/mol. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, while the thiophene ring contributes to its chemical reactivity and stability.

PropertyValue
Molecular FormulaC₁₇H₂₂F₂N₂O₂S
Molecular Weight356.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The mechanism of action of this compound involves interactions with specific molecular targets, potentially including enzymes and receptors. The fluorine atoms are believed to enhance binding through hydrogen bonds and van der Waals interactions, while the thiophene and oxane moieties provide structural stability.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

  • RORγt Modulation : Compounds with similar structures have shown potential as modulators of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a nuclear receptor implicated in autoimmune diseases and cancer. For instance, derivatives demonstrated IC50 values in the range of 0.5–5 nM in binding assays, indicating strong inhibitory effects on RORγt activity .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. Fluorinated benzamides are often investigated for their ability to modulate enzyme activity due to their enhanced binding properties .

Case Study 1: RORγt Inhibition

In a study assessing the biological activity of various benzamide derivatives, researchers found that compounds with similar structures to this compound exhibited inverse agonism at RORγt. The docking studies indicated favorable interactions within the receptor's binding pocket, correlating with observed biological activity .

Case Study 2: Pharmacokinetics and Metabolism

Another research effort focused on the pharmacokinetics of fluorinated compounds highlighted the importance of lipophilicity and metabolic stability in determining the bioavailability of such agents. The unique combination of functional groups in this compound may enhance its pharmacological profile compared to non-fluorinated analogs .

Q & A

Basic: What are the key synthetic routes for 3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide?

The synthesis involves multi-step reactions:

  • Step 1: Preparation of the tetrahydropyran-thiophene intermediate via cyclization of thiophene derivatives under acidic conditions.
  • Step 2: Functionalization of the tetrahydropyran ring with a methylamine group.
  • Step 3: Coupling of the intermediate with 3,4-difluorobenzoyl chloride via amidation, requiring precise temperature control (0–5°C) and anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Optimization: Continuous flow reactors and green solvents (e.g., ethyl acetate) improve yield and sustainability .

Basic: Which spectroscopic and crystallographic methods validate the compound’s structure?

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies protons on the benzamide (δ 7.2–7.8 ppm), tetrahydropyran (δ 3.5–4.0 ppm), and thiophene (δ 6.8–7.2 ppm) .
    • 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and fluorinated aromatic carbons .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the tetrahydropyran ring. SHELXL software refines crystallographic data, addressing challenges in twinned crystals or low-resolution datasets .

Basic: What biological activities are reported for this compound?

  • Enzyme Inhibition: Preliminary assays suggest inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets, with IC50_{50} values in the micromolar range .
  • Antimicrobial Potential: Structural analogs with thiophene and fluorinated groups exhibit activity against Gram-positive bacteria (e.g., S. aureus) .
  • Pharmacokinetics: Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, as inferred from logP calculations (~3.2) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) increase amidation efficiency by stabilizing intermediates .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates acyl transfer during benzamide formation .
  • Temperature Control: Slow addition of benzoyl chloride at 0°C reduces side-product formation (e.g., diacylated byproducts) .
  • Yield Monitoring: HPLC with UV detection (λ = 254 nm) tracks reaction progress and purity (>95%) .

Advanced: How to resolve contradictions in crystallographic and NMR data?

  • Case Study: Discrepancies in tetrahydropyran ring conformation (chair vs. boat) arise from solvent polarity in crystallization.
    • Solution: Compare X-ray data (solid-state) with 1^1H-1^1H NOESY NMR (solution-state) to confirm dynamic flexibility .
  • Refinement Tools: SHELXL’s TWIN and BASF commands correct for twinning and anisotropic displacement parameters in low-symmetry space groups .

Advanced: What strategies elucidate the compound’s mechanism of action?

  • Target Identification:
    • Pull-down assays with biotinylated probes isolate binding proteins from cell lysates.
    • Kinase profiling panels (e.g., Eurofins) screen 100+ kinases to identify targets .
  • Binding Studies:
    • Surface Plasmon Resonance (SPR): Measures real-time affinity (KD_D = 1–10 µM) for kinases like CDK2 .
    • Molecular Dynamics Simulations: Predict binding poses using AutoDock Vina, highlighting H-bonding with fluorobenzamide and hydrophobic interactions with thiophene .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

  • Modification Sites:
    • Benzamide Fluorination: 3,4-Difluoro substitution enhances target affinity vs. mono-fluoro analogs (2-fold increase in IC50_{50}) .
    • Tetrahydropyran Substitution: Replacing thiophene with furan reduces logP and antibacterial activity .
  • SAR Table:
DerivativeModificationIC50_{50} (µM)logP
Parent CompoundNone5.23.2
3-Fluoro AnalogMono-fluorination8.72.9
Thiophene → FuranHeterocycle replacement>202.5

Advanced: What challenges arise in solubility and stability during bioassays?

  • Solubility: Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 .
  • Stability:
    • pH Sensitivity: Degrades in acidic conditions (pH < 4) via amide hydrolysis. Use neutral buffers (pH 7.4) for cell-based assays .
    • Light Sensitivity: Fluorobenzamide undergoes photodegradation; store aliquots in amber vials at -20°C .

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